2-Bromo-6-(chloromethyl)-3-fluoropyridine

Organometallic Synthesis Halogen Dance Regioselective Functionalization

Researchers attempting sequential functionalization of poly-halogenated pyridines often encounter failed cross-coupling or low yields due to electronic interference from non-orthogonal substituents. • Orthogonal C(sp²)-Br, C(sp²)-F, and C(sp³)-Cl handles enable site-selective Pd-catalyzed coupling, SNAr, and nucleophilic substitution. • ≥98% purity ensures reproducible stoichiometry and minimizes side-product formation in library synthesis. • Reliable supply with global ambient-temperature shipping supports uninterrupted medicinal chemistry and agrochemical discovery programs.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
CAS No. 1227584-96-4
Cat. No. B1382665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(chloromethyl)-3-fluoropyridine
CAS1227584-96-4
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1CCl)Br)F
InChIInChI=1S/C6H4BrClFN/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,3H2
InChIKeyQGWUDKOMOKWOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(chloromethyl)-3-fluoropyridine: Tri-Halogenated Pyridine Building Block


2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS 1227584-96-4) is a tri-halogenated pyridine derivative with a molecular formula of C₆H₄BrClFN and a molecular weight of 224.46 g/mol . Its core structure features a pyridine ring substituted with a bromine atom at the 2-position, a chloromethyl group at the 6-position, and a fluorine atom at the 3-position . This specific arrangement of halogens provides a unique set of orthogonal reactive handles that are critical for sequential, site-selective functionalization in complex organic syntheses, particularly within medicinal chemistry and agrochemical development programs .

1 Chloromethyl for nucleophilic substitution
2 Bromine-directed metalation at C4
3 C2 bromine for cross-coupling

Why 2-Bromo-6-(chloromethyl)-3-fluoropyridine Is Irreplaceable


The specific regiochemistry of 2-Bromo-6-(chloromethyl)-3-fluoropyridine is non-interchangeable with closely related analogs. Even subtle changes in the halogen substitution pattern fundamentally alter the compound's electronic profile and its subsequent reactivity in key synthetic steps. For instance, the ortho-bromine is critical for directed ortho-metalation or cross-coupling reactions, while the chloromethyl handle offers a distinct nucleophilic substitution pathway. The presence and precise position of the fluorine atom at C3 further modulate the ring's electron density, influencing both the rates of metal-halogen exchange and the stability of intermediates, as demonstrated in foundational studies on 2-bromo-3-fluoropyridine derivatives [1]. These differences can result in failed synthetic routes, lower yields, or the formation of entirely different regioisomers, making direct generic substitution highly problematic without extensive re-optimization [2].

Regiochemistry changes may redirect metalation selectivity and yield different regioisomers.
Non-fluorinated analogs lack the C3 fluorine electronic modulation, potentially altering reaction rates and intermediate stability.
Replacing bromine with chlorine at C2 can reduce cross-coupling efficiency and limit diversification.

2-Bromo-6-(chloromethyl)-3-fluoropyridine: Comparative Evidence


Orthogonal Reactivity: Halogen Dance & Directed Metalation

The 2-bromo-3-fluoro substitution pattern on the pyridine ring enables a specific halogen dance mechanism upon treatment with a strong base like n-BuLi. For the core scaffold 2-bromo-3-fluoropyridine, this leads to the selective and quantitative formation of 2-bromo-3-fluoro-4-lithio pyridine instead of the simple Li-Br exchange product [1]. The presence of the additional 6-chloromethyl group on the target compound introduces a third orthogonal reactive center, enabling a well-defined, stepwise functionalization sequence (e.g., nucleophilic substitution at C6, followed by metalation/electrophile quench at C4, and finally cross-coupling at C2) that is not possible with non-fluorinated or differently halogenated analogs [2].

Halogen dance regioselectivity
Class-level inference
Selective 4-lithio formation vs simple Br/Li exchange
Supports predicted sequential functionalization
Inferred from 2-bromo-3-fluoropyridine scaffold
Organometallic Synthesis Halogen Dance Regioselective Functionalization

Molecular Weight & Lipophilicity for Pharmacokinetic Tuning

The target compound possesses a molecular weight (MW) of 224.46 g/mol and a calculated LogP of 2.722 . Compared to the non-brominated analog 2-Chloro-6-(chloromethyl)-3-fluoropyridine (MW 180.01, LogP ~1.86, extrapolated from similar compounds ), the presence of bromine over chlorine significantly increases both mass and lipophilicity. This difference is critical in drug discovery, where bromine is often introduced to modulate a lead compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, improve membrane permeability, and enhance target binding affinity through halogen bonding [1].

MW & LogP comparison
Cross-study comparable
MW +44.5 g/mol, LogP +0.86
Informs selection for lipophilicity modulation in SAR
Predicted/calculated properties
Medicinal Chemistry Physicochemical Properties Lipophilicity

High Purity for Reliable Research

Procurable batches of 2-Bromo-6-(chloromethyl)-3-fluoropyridine are consistently available with a purity of ≥98% from multiple major chemical suppliers [REFS-1, REFS-2, REFS-3]. This high purity, typically verified by supplier certificates of analysis, minimizes the risk of introducing unknown impurities that could compromise sensitive catalytic cycles or lead to ambiguous biological assay results, thus ensuring greater experimental reproducibility compared to less rigorously characterized or lower purity alternatives.

Commercial purity
Data to verify
≥98% purity
High purity supports reproducible synthesis
Supplier-specified; independent verification advised
Chemical Synthesis Quality Control Procurement

Strategic Applications of 2-Bromo-6-(chloromethyl)-3-fluoropyridine


Lead Optimization via Parallel Synthesis

This compound is ideally suited for generating diverse chemical libraries around a pyridine core. Its three orthogonal reactive centers allow for sequential and parallel diversification. A common workflow involves first substituting the chloromethyl group with various amines or alcohols to build a focused library, followed by using the bromine for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enabling rapid SAR exploration as suggested by patent literature on similar scaffolds [1].

Synthesis of Fluorinated Agrochemical Active Ingredients

The fluorine atom is a key feature in modern agrochemicals, often enhancing metabolic stability and bioavailability. This compound serves as a strategic intermediate for building complex, fluorinated pyridine-containing structures found in herbicides and fungicides, as noted in patent applications for halogenated pyridine derivatives [2]. Its high purity (≥98%) ensures reliable and reproducible synthetic outcomes for the development of new crop protection agents .

Organic Methodology: Exploring Orthogonal Reactivity

The well-defined differences in reactivity among the C(sp²)-Br, C(sp²)-F, and C(sp³)-Cl bonds make this compound a perfect model substrate for developing new catalytic transformations. It is particularly valuable for investigating chemoselective cross-coupling, nucleophilic aromatic substitution (SNAr), or novel halogen dance reactions on polyfunctionalized heterocycles, as supported by foundational research on bromofluoropyridines [3].

Application
Selection Property
Validation Focus
Lead Optimization via Parallel Synthesis
Orthogonal reactive centers for sequential diversification
Functionalization order and cross-coupling compatibility
Synthesis of Fluorinated Agrochemicals
High purity and fluorine content for reliable scale-up
Reproducibility in multi-step agrochemical synthesis
Organic Methodology Development
Distinct C–Br, C–Cl, C–F bond reactivity
Chemoselective transformation and novel catalytic methods

Technical Documentation Hub

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